2,5-dichloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with chlorine atoms and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 2,5-dichlorothiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-3-methylbenzothiazole under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the sulfur and nitrogen atoms.
Scientific Research Applications
2,5-dichloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices.
Biological Studies: Its interactions with biological molecules are studied to understand its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes by modulating enzyme activity or receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorothiophene-3-carboxamide: Lacks the benzothiazole moiety.
3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene derivatives: Similar structure but different substituents on the thiophene ring.
Uniqueness
The unique combination of the thiophene ring with chlorine substituents and the benzothiazole moiety gives 2,5-dichloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2,5-dichloro-N-(3-methyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2OS2/c1-17-8-4-2-3-5-9(8)19-13(17)16-12(18)7-6-10(14)20-11(7)15/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHOWWNYBBOPQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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